1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine can be synthesized via a multi-step process involving the formation of the triazole and pyrazole rings. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole and pyrazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole and pyrazole rings.
Reduction: Aminated derivatives.
Substitution: Various substituted triazole and pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as dyes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the pyrazole moiety.
3-(1H-1,2,3-triazol-4-YL)-1H-pyrazole: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazole: Similar but lacks the amine group.
Uniqueness: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine is unique due to the presence of both the triazole and pyrazole rings, as well as the specific substitution pattern.
Properties
Molecular Formula |
C6H8N6 |
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Molecular Weight |
164.17 g/mol |
IUPAC Name |
2-methyl-5-(2H-triazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-6(7)2-4(10-12)5-3-8-11-9-5/h2-3H,7H2,1H3,(H,8,9,11) |
InChI Key |
LNQHCJOFGUXKSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NNN=C2)N |
Origin of Product |
United States |
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